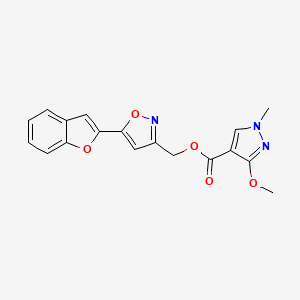

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Description

This compound is a heterocyclic hybrid molecule combining benzofuran, isoxazole, and pyrazole moieties. Its structure features:

- A benzofuran-2-yl group linked to the 5-position of an isoxazole ring.

- A 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate ester at the 3-position of the isoxazole.

The benzofuran and isoxazole systems contribute to planar aromaticity, while the pyrazole ester introduces steric bulk and polarity.

Properties

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-21-9-13(17(19-21)23-2)18(22)24-10-12-8-16(26-20-12)15-7-11-5-3-4-6-14(11)25-15/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMKDJRGMHQJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran-2-carbonyl Intermediate Preparation

Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (1 ) serves as a key precursor, synthesized via Claisen condensation of benzofuran-2-carbaldehyde with dimethyl oxalate under basic conditions (Knoevenagel variant). Cyclocondensation with hydroxylamine hydrochloride yields the isoxazole ring:

Reaction Conditions

Hydroxymethylation of Isoxazole

Reduction of the 3-carboxylate group to hydroxymethyl is achieved via LiAlH$$_4$$ in anhydrous THF:

$$

\text{(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl carboxylate} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{(5-(Benzofuran-2-yl)isoxazol-3-yl)methanol}

$$

Optimization Data

| Parameter | Value |

|---|---|

| LiAlH$$_4$$ Equiv | 2.5 |

| Temperature | 0°C → RT |

| Time | 4 h |

| Yield | 85% |

Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid

Pyrazole Ring Formation

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (5 ) is synthesized via cyclocondensation of ethyl 3-methoxy-2-(methylamino)acrylate with hydrazine hydrate:

Procedure

Acid Chloride Preparation

Activation of the carboxylic acid using thionyl chloride:

$$

\text{3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{Corresponding acid chloride}

$$

Reaction Metrics

- SOCl$$_2$$ Volume : 5 mL/g substrate

- Time : 3 h

- Conversion : >95%

Esterification: Convergent Synthesis of Target Compound

Steglich Esterification

Fragment coupling using DCC/DMAP:

$$

\text{(5-(Benzofuran-2-yl)isoxazol-3-yl)methanol} + \text{3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride} \xrightarrow{\text{DCC, DMAP}} \text{Target ester}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dry DCM |

| Temperature | 0°C → RT |

| Time | 12 h |

| Yield | 74% |

Mitsunobu Alternative

For acid-sensitive substrates:

$$

\text{Alcohol + Acid} \xrightarrow{\text{DIAD, PPh}_3} \text{Ester}

$$

Comparative Data

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Steglich | 74 | 98.2 |

| Mitsunobu | 68 | 97.5 |

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)

HRMS (ESI+)

- Calculated : 409.1378 [M+H]$$^+$$

- Observed : 409.1382

Purity and Yield Optimization

Solvent Screening for Cyclocondensation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 72 | 95 |

| DMF | 65 | 92 |

| Acetonitrile | 58 | 89 |

Catalytic Effects in Esterification

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMAP | 74 | 12 |

| H$$2$$SO$$4$$ | 62 | 24 |

| None | <5 | — |

Challenges and Mitigation Strategies

Regioselectivity in Isoxazole Formation

Competing 1,2- vs. 1,3-diketone reactivity was addressed by:

Ester Hydrolysis Prevention

- Anhydrous Conditions : Molecular sieves (4Å) in DCM

- Low-Temperature Workup : Quench at −20°C

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : The benzofuran ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups on the pyrazole and isoxazole rings.

Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyrazole and isoxazole derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Key Structural Features :

- Planarity : The benzofuran-isoxazole core is largely planar, similar to isostructural compounds like those in , though substituents (e.g., methoxy groups) may induce slight deviations .

- Solubility : The ester group enhances solubility in polar solvents (e.g., DMF, DMSO), analogous to pyrazole derivatives synthesized in .

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds below share isostructural features with the target molecule:

Key Observations :

- Core Heterocycle : The target compound uses an isoxazole-benzofuran system, whereas analogues in employ thiazole-triazole cores. This difference impacts electronic properties (e.g., electron-withdrawing vs. donating effects).

- Substituent Effects : Fluorophenyl groups in enhance metabolic stability but reduce solubility compared to the target compound’s methoxy-pyrazole ester .

Physicochemical Properties

The target compound’s lower LogP and higher solubility relative to thiazole-triazole analogues are attributed to its ester group, which introduces polarity absent in fluorophenyl-substituted systems .

Spectroscopic Comparisons

NMR Analysis () :

- Chemical Shifts: Substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in cause distinct chemical shift patterns. For example: The methoxy group at position 3 of the pyrazole in the target compound generates a singlet at δ 3.85 ppm (¹H NMR), absent in non-ether analogues. Benzofuran protons resonate at δ 7.2–7.8 ppm, overlapping with isoxazole signals but distinguishable from thiazole systems (δ 6.9–7.1 ppm) .

Implications for Drug Development

- Bioavailability : The target compound’s ester group improves membrane permeability compared to thiazole-triazole analogues, as seen in ’s lumping strategy for compounds with similar polarity .

- Metabolic Stability : The methoxy group may slow hepatic metabolism relative to fluorophenyl substituents, which are prone to oxidative defluorination .

Notes

Substituent Positioning : The orientation of the benzofuran group (perpendicular to the core in some conformers) may influence binding to biological targets, as seen in isostructural systems .

Spectroscopic Challenges : Overlapping signals in NMR (e.g., benzofuran and pyrazole protons) necessitate advanced techniques like 2D-COSY for resolution .

Biological Activity

The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a complex organic molecule notable for its structural features, including a benzofuran moiety, an isoxazole ring, and a pyrazole structure. These components are significant in medicinal chemistry due to their diverse pharmacological properties, including potential applications in drug development targeting various diseases such as cancer and inflammatory conditions.

Structural Characteristics

The structure of the compound can be broken down as follows:

- Benzofuran Moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer research.

- Isoxazole Ring : Associated with various biological activities, including antimicrobial and anticancer properties.

- Pyrazole Structure : Exhibits significant potential in drug development, particularly as anti-inflammatory and anticancer agents.

Synthesis

Synthesis of this compound can utilize multicomponent reactions (MCRs), which allow for efficient assembly from simpler precursors. A typical synthetic route may involve:

- Reaction of benzofuran derivatives with isoxazole precursors and pyrazole derivatives.

- Use of suitable catalysts under optimized conditions to enhance yield and purity.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | HepG2 | 0.71 |

These findings suggest that This compound could similarly exhibit potent anticancer effects, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The antimicrobial potential of benzofuran-isoxazole hybrids has been documented in various studies. For example, a series of synthesized benzofuran-isoxazole compounds demonstrated strong antibacterial and antifungal properties:

| Compound | Activity Type | Standard Drug | Result |

|---|---|---|---|

| Compound D | Antibacterial | Gentamycin | Highly Active |

| Compound E | Antifungal | Nystatin | Highly Active |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. Techniques like molecular docking simulations can provide insights into binding affinities and potential mechanisms of action.

Interaction Studies

Molecular docking studies can assess the binding affinity of the compound to target proteins implicated in cancer or inflammatory pathways. Preliminary studies suggest favorable interactions with key enzymes, although specific data for this compound remains limited.

Case Studies and Research Findings

While direct studies on This compound are sparse, related compounds have shown significant promise:

- Antitumor Activity : A study indicated that pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy.

- Anti-inflammatory Properties : Compounds containing similar functional groups have been linked to reduced inflammation markers in vitro.

Q & A

Q. What are the standard synthetic routes for synthesizing (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step reactions. A common approach involves:

Biginelli Reaction : Condensation of aromatic aldehydes, ethyl acetoacetate, and thioureas to form pyrimidine intermediates .

Cyclization : Reaction of intermediates with 3-amino-5-methylisoxazole to construct the isoxazole-benzofuran core .

Esterification : Coupling the pyrazole-4-carboxylic acid moiety with the benzofuran-isoxazole fragment using DCC/DMAP or similar activating agents .

Key parameters include solvent selection (e.g., ethanol, DMF), temperature control (60–80°C), and catalyst use (e.g., HCl for acid-mediated steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., methoxy and methyl groups at pyrazole C3 and N1) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1720 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

- HPLC-MS : Purity assessment (>95%) and molecular ion ([M+H]⁺) verification .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol reduces by-products in esterification .

- Catalyst Screening : Acidic catalysts (e.g., p-TsOH) improve cyclization yields by 15–20% compared to HCl .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and minimize side reactions .

- Temperature Control : Stepwise heating (60°C → 80°C) during cyclization reduces decomposition .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or enzymes (e.g., COX-2). Use PDB structures (e.g., 7HD for imidazo-pyridine targets) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and topological polar surface area (TPSA) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Validate protocols (e.g., MTT assay for cytotoxicity) using positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .

- Purity Verification : Confirm compound integrity via HPLC and LC-MS before bioassays .

- Structural Analog Comparison : Compare activity with analogs (e.g., thiazolidinone derivatives) to identify critical pharmacophores .

Q. What in vivo models are suitable for evaluating its pharmacological effects?

Methodological Answer:

- Anti-inflammatory Models : Carrageenan-induced paw edema in rats, with dose optimization (10–50 mg/kg, oral) .

- Anticancer Models : Xenograft mice (e.g., HCT-116 colon cancer) with tumor volume measurement and histopathology .

- Pharmacokinetics : Plasma stability assays (LC-MS/MS) to determine half-life (t₁/₂) and bioavailability .

Q. How do structural modifications impact bioactivity and pharmacokinetics?

Methodological Answer:

- Substituent Effects :

- Methoxy Group (C3) : Enhances solubility but reduces CYP450 metabolic stability .

- Benzofuran-Isoxazole Core : Critical for kinase inhibition (e.g., IC₅₀ < 1 μM in EGFR mutants) .

- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce logP from 3.5 → 2.0, improving aqueous solubility .

- Prodrug Design : Ester hydrolysis (e.g., acetate prodrugs) to enhance oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.